molecular formula C8H8O3S B14115825 5-(Cyclopropylthio)furan-2-carboxylic acid

5-(Cyclopropylthio)furan-2-carboxylic acid

Cat. No.: B14115825
M. Wt: 184.21 g/mol
InChI Key: AKTGANWJIFDLOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Cyclopropylthio)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives. This compound is characterized by a furan ring substituted with a cyclopropylthio group at the 5-position and a carboxylic acid group at the 2-position. The molecular formula of this compound is C8H8O3S, and it has a molecular weight of 184.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylthio)furan-2-carboxylic acid typically involves the introduction of the cyclopropylthio group to a furan ring followed by carboxylation. One common method involves the reaction of 5-bromo-2-furancarboxylic acid with cyclopropylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylthio)furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Cyclopropylthio)furan-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Cyclopropylthio)furan-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The cyclopropylthio group may play a role in modulating the compound’s reactivity and binding affinity to target molecules. Further research is needed to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Cyclopropylthio)furan-2-carboxylic acid is unique due to the presence of the cyclopropylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

5-cyclopropylsulfanylfuran-2-carboxylic acid

InChI

InChI=1S/C8H8O3S/c9-8(10)6-3-4-7(11-6)12-5-1-2-5/h3-5H,1-2H2,(H,9,10)

InChI Key

AKTGANWJIFDLOS-UHFFFAOYSA-N

Canonical SMILES

C1CC1SC2=CC=C(O2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.